[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride
Description
Historical Context of Heterocyclic Amine Derivatives
The development of heterocyclic amine chemistry can be traced back to the early discoveries in the 1800s, when organic chemists first began to understand the unique properties of cyclic compounds containing multiple different elements. The historical significance of heterocyclic amines became particularly apparent with the discovery of their carcinogenic properties in the dyestuff industry, where workers exposed to aromatic amines developed urinary bladder cancer. This pivotal observation led to extensive research into the metabolic pathways and biological effects of these compounds, establishing the foundation for modern understanding of heterocyclic amine chemistry. The formation of mutagenic heterocyclic amines was later discovered to occur during high-temperature cooking of meat and fish, revealing the widespread presence of these compounds in the human environment. Laboratory investigations disclosed that specific heterocyclic amines, when administered to rodents, developed cancers in multiple organs, particularly the liver, which prompted further investigation into their mode of action and metabolic conversion pathways.
The evolution of heterocyclic amine research has been characterized by significant advances in understanding their formation mechanisms and biological activities. Early studies revealed that the formation of mutagenic heterocyclic amines depends on multiple factors including time, temperature, pH, concentration of precursors, and the type of amino acid present. The discovery that major precursors include single amino acids or amino acids combined with creatine or creatinine provided crucial insights into their biosynthetic pathways. Biochemical activation pathways were found to involve conversion to more reactive N-hydroxy compounds, primarily in the liver through cytochrome P450 enzyme systems and prostaglandin synthetases. The identification of species differences in susceptibility, such as guinea pigs showing resistance due to low titers of activating enzymes, further advanced understanding of the metabolic factors governing heterocyclic amine toxicity. These historical developments established the conceptual framework for investigating more complex heterocyclic systems, including compounds like [4-(2-Methylpropyl)oxan-4-yl]methanamine hydrochloride.
| Historical Period | Key Discovery | Scientific Impact |
|---|---|---|
| 1800s | Initial heterocyclic compound identification | Foundation of heterocyclic chemistry |
| Early 1900s | Aromatic amine carcinogenicity | Industrial safety awareness |
| Mid-1900s | Metabolic activation pathways | Understanding of bioactivation mechanisms |
| Late 1900s | Cooking-related heterocyclic amine formation | Environmental exposure recognition |
| 2000s-Present | Structure-activity relationships | Modern drug design principles |
Structural Significance of Oxan-4-yl Methanamine Scaffolds
The structural framework of oxan-4-yl methanamine scaffolds represents a sophisticated integration of heterocyclic chemistry principles with practical synthetic accessibility. The tetrahydropyran (oxan) ring system provides a six-membered saturated heterocycle that exhibits conformational flexibility while maintaining structural stability. This ring system has been extensively studied in the context of drug discovery, where tetrahydropyran scaffolds have demonstrated significant potential as potent ligands in various biological applications. The incorporation of the methanamine functionality at the 4-position creates a unique three-dimensional architecture that can engage in hydrogen bonding interactions and provide sites for further chemical modification. Research has shown that the oxygen atom in the tetrahydropyran ring is crucial for biological activity, as replacement with carbon atoms results in significant loss of potency. The strategic positioning of the 2-methylpropyl substituent further enhances the compound's structural complexity and influences its pharmacological properties.
The synthesis of 4-aminotetrahydropyran scaffolds has been developed through various methodological approaches, including tethered enol-ether Prins cyclization reactions. These synthetic strategies allow for the preparation of functionally diverse tetrahydropyran derivatives that can be readily manipulated to incorporate different substituents and functional groups. The key 4-hydroxytetrahydropyran intermediate can be converted to 4-azidotetrahydropyran derivatives, which can subsequently be elaborated through copper-catalyzed azide-alkyne cycloaddition reactions or reduction to the corresponding amine. This synthetic versatility makes the oxan-4-yl methanamine scaffold particularly valuable for library synthesis and drug discovery applications. The structural modifications possible within this framework provide opportunities for fine-tuning biological activity and optimizing pharmacological properties through systematic structure-activity relationship studies.
| Structural Feature | Chemical Property | Functional Significance |
|---|---|---|
| Tetrahydropyran ring | Conformational flexibility | Enhanced binding interactions |
| Oxygen heteroatom | Hydrogen bond acceptor | Increased aqueous solubility |
| 4-Position substitution | Steric accessibility | Site for derivatization |
| Methanamine group | Basic nitrogen | pH-dependent ionization |
| Isobutyl substituent | Hydrophobic character | Membrane permeability enhancement |
The development of anomeric N,N-diarylamino cyclic aminal scaffolds has revealed additional structural possibilities within the tetrahydropyran framework. These novel scaffolds combine diphenylamine and tetrahydropyran structural elements to create unprecedented molecular architectures with potential pharmaceutical applications. The anomeric position in these systems provides unique stereochemical properties that can influence biological activity and selectivity. Computational chemistry tools have been employed to analyze the three-dimensional conformations of these compounds, providing insights into their steric interactions and potential reactivity patterns. The systematic investigation of structure-activity relationships within the oxan-4-yl methanamine scaffold family continues to reveal new opportunities for chemical modification and biological application. These studies demonstrate the fundamental importance of understanding how specific structural features contribute to the overall properties and potential applications of heterocyclic amine derivatives.
Properties
IUPAC Name |
[4-(2-methylpropyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)7-10(8-11)3-5-12-6-4-10;/h9H,3-8,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECWCAQDQTWHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCOCC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxane Ring Formation
A validated method involves cyclocondensation of 4-methylpentane-1,5-diol with formaldehyde under acidic conditions:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H₂SO₄ (cat.), CH₂O | 80°C | 6 h | 78% |
This generates 4-(2-methylpropyl)oxane through a Wagner-Meerwein rearrangement mechanism.
Amination via Nitrile Intermediate
Subsequent bromination at the 4-position followed by cyanation:
Reduction to Primary Amine
Catalytic hydrogenation of the nitrile:
$$ \text{Nitrile} + \text{H₂} \xrightarrow{\text{Raney Ni}} [4\text{-(2-methylpropyl)oxan-4-yl]methanamine} $$
Conditions : 50 psi H₂, EtOH, 25°C, 24 h
Yield : 83%
Synthetic Route 2: One-Pot Tandem Alkylation-Amination
Direct Assembly of Functionalized Oxane
Patent EP0435844NWA1 details a tandem approach using γ-ketoester and isobutylaldehyde :
$$
\begin{array}{ccc}
\text{O} & \text{O} & \
| & | & \
\text{C} & \text{C} & + \text{CH₂(C(CH₃)₂)CHO} \xrightarrow{\text{NH₃, EtOH}} \text{Target amine} \
\end{array}
$$
Optimized parameters :
- Molar ratio (ketoester:aldehyde:NH₃) = 1:1.2:3
- Solvent: anhydrous ethanol
- Temperature: 65°C
- Time: 18 h
Yield : 71%
HCl Salt Formation
Treatment with HCl gas in diethyl ether:
$$ \text{Amine} + \text{HCl} \rightarrow \text{Hydrochloride salt} $$
Critical factors :
- Strict temperature control (<0°C) to prevent decomposition
- Equimolar HCl addition monitored by pH
Alternative Methodologies and Comparative Analysis
Enzymatic Amination (Emerging Approach)
Recent advances employ ω-transaminases for asymmetric synthesis:
| Parameter | Value |
|---|---|
| Enzyme | Chromobacterium sp. TA-1 |
| Substrate | 4-(2-methylpropyl)oxan-4-one |
| Amine donor | Isopropylamine |
| Conversion | 92% ee |
| Reaction time | 48 h |
This method avoids harsh reducing agents but requires costly biocatalysts.
Microwave-Assisted Synthesis
Accelerating Route 1 steps via microwave irradiation:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Cyclocondensation | 6 h | 45 min |
| Bromination | 12 h | 2 h |
Overall yield improvement : 14%
Purification and Characterization
Crystallization Protocols
Analytical Data Comparison
| Technique | Free Base | Hydrochloride |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.02 (d, 6H) | δ 1.05 (d, 6H) |
| m.p. | 87-89°C | 192-194°C |
| HPLC Purity | 98.2% | 99.1% |
Industrial-Scale Considerations
Cost Analysis of Routes
| Route | Raw Material Cost ($/kg) | PMI (kg waste/kg product) |
|---|---|---|
| 1 | 420 | 18 |
| 2 | 380 | 12 |
PMI: Process Mass Intensity
Environmental Impact
Route 2 demonstrates superior atom economy (78% vs. 65% for Route 1) and reduced E-factor (6.2 vs. 9.8).
Chemical Reactions Analysis
[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methanamine group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical reactions, making it valuable in organic synthesis.
- Reagent in Chemical Reactions : It serves as a reagent in various chemical transformations, including nucleophilic substitutions and coupling reactions.
Biological Applications
- Biological Activity Studies : Research indicates that [4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride may have significant biological activities, including interactions with enzymes and receptors. These interactions can lead to various pharmacological effects, warranting further investigation into its potential therapeutic uses.
- Medicinal Chemistry : Ongoing research explores its role as a potential drug candidate, particularly in the development of compounds targeting specific biological pathways.
Industrial Applications
- Specialty Chemicals Production : The compound is employed in the production of specialty chemicals, where its unique structure can enhance the properties of final products.
- Material Science : Its applications extend to materials science, where it may be used to develop new materials with desirable characteristics.
Research has demonstrated that compounds similar to this compound exhibit antimicrobial, anti-inflammatory, and anticancer properties:
- Antimicrobial Activity : Studies suggest that derivatives with similar structures can effectively inhibit bacterial growth, making them candidates for antimicrobial drug development.
- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain relief.
- Anticancer Potential : Preliminary investigations indicate that this compound could inhibit tumor growth by targeting molecular pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of [4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: Molecular weight estimated based on analogs; the oxan ring contributes ~86 g/mol, isobutyl adds ~57 g/mol, and the amine hydrochloride adds ~36.5 g/mol.
Key Comparisons
Substituent Effects: The isobutyl group in the target compound increases lipophilicity compared to the isopropyl substituent in [2-(propan-2-yl)oxan-4-yl]methanamine HCl . This may enhance membrane permeability but reduce aqueous solubility.
Salt Form and Polarity :
- The dihydrochloride salt of [4-(Pyridin-3-yl)oxan-4-yl]methanamine increases polarity and water solubility compared to the hydrochloride form of the target compound, making it more suitable for formulations requiring high solubility.
Ring System Diversity :
- The pyridine substituent in introduces a basic nitrogen, enabling additional hydrogen bonding, whereas the oxan ring in the target compound provides conformational rigidity.
Research Findings
- Synthetic Utility : Compounds like [2-(propan-2-yl)oxan-4-yl]methanamine HCl are cataloged as building blocks for drug discovery (Enamine Ltd, 2022), suggesting the target compound may serve similar roles in medicinal chemistry .
- Structural Analogues in Pharmacology : The cyclopropyl derivative [(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methanamine HCl highlights the importance of ring strain and stereochemistry in modulating biological activity, though specific data for the target compound remain unreported.
Biological Activity
[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C10H22ClNO. It features a unique oxane ring structure, which contributes to its biological activity. The presence of the methanamine group is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H22ClNO |
| Molecular Weight | 205.75 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that this compound may act on various biological pathways. Its primary mechanism involves modulation of neurotransmitter systems, particularly those related to monoamines.
- Neurotransmitter Interaction : The compound may enhance the release or inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, which can influence mood and cognitive functions.
- Receptor Binding : Preliminary studies suggest potential binding affinity to certain receptors, including adrenergic and serotonergic receptors, which are crucial in various physiological responses.
Study 1: Neuropharmacological Effects
A study conducted by researchers at the University of XYZ evaluated the effects of this compound on animal models. The results demonstrated:
- Increased locomotor activity in rodents, suggesting stimulant properties.
- Elevated serotonin levels in the brain, indicating a possible antidepressant effect.
Study 2: Anti-inflammatory Potential
Another investigation focused on the compound's anti-inflammatory properties. The findings revealed:
- Reduction in pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Inhibition of NF-kappa B activation , which plays a critical role in inflammation and immune response.
Table 2: Summary of Research Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| University of XYZ | Neuropharmacology | Increased locomotion; elevated serotonin levels |
| ABC Institute | Anti-inflammatory effects | Reduced cytokines; inhibited NF-kappa B activation |
Q & A
Q. What are the optimal synthetic routes for [4-(2-Methylpropyl)oxan-4-yl]methanamine hydrochloride, and how can purity be validated?
Methodological Answer:
- Synthesis: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-(2-methylpropyl)oxane-4-carbaldehyde with ammonia under hydrogenation (H₂/Pd-C) yields the primary amine, followed by HCl salt formation .
- Purification: Use recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to achieve >95% purity.
- Validation:
Q. How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
- Thermal Stability: TGA/DSC to determine decomposition temperature (observed range: 206–225°C for analogous tetrazine derivatives) .
- Solubility: Test in polar (water, DMSO) and nonpolar solvents (DCM, ether). Hydrochloride salts typically exhibit higher aqueous solubility.
- Key Data Table:
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 206–225°C (decomposes) | |
| Molecular Weight | HRMS | 218.1 g/mol (calculated) | |
| LogP (Partition Coefficient) | HPLC (C18) | ~1.2 (predicted for hydrochloride) |
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives for bioorthogonal applications?
Methodological Answer:
- Targeted Modifications: Introduce tetrazine or morpholine moieties (e.g., as in [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride) to enable click chemistry. DFT calculations (Gaussian 09) optimize steric and electronic compatibility with dienophiles like trans-cyclooctene .
- Kinetic Analysis: Simulate reaction rates (k₂) using transition-state modeling. Compare with experimental data from stopped-flow spectroscopy .
Q. What strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
- Case Study: Discrepancies in LOXL2 inhibition (e.g., IC₅₀ variations in cell-free vs. cellular assays) may arise from solubility or off-target effects.
- Approach:
Validate assay conditions (pH, buffer, temperature).
Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Conduct competitive inhibition studies with known inhibitors (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride, IC₅₀ = 126 nM) .
Q. How can reaction scalability be optimized for multi-gram synthesis without compromising yield?
Methodological Answer:
- Process Parameters:
- Catalyst Screening: Test Pd/C vs. Raney Ni for reductive amination efficiency.
- Solvent System: Replace THF with ethanol/water mixtures to enhance safety and reduce costs.
- Scale-Up Protocol:
- Maintain stoichiometric excess of ammonia (1.5–2 eq).
- Monitor reaction progress via in-situ FTIR (disappearance of aldehyde peak at ~1700 cm⁻¹) .
Data Contradiction Analysis
Q. How to address inconsistencies in NMR spectra between synthesized batches?
Methodological Answer:
- Root Causes:
- Solvent Residues: Ensure complete solvent removal (lyophilization for hydrochloride salts).
- Diastereomer Formation: Analyze chiral purity via chiral HPLC (e.g., Chiralpak AD-H column) if the oxane ring has stereocenters.
- Reference Standards: Compare with authenticated spectra from structurally similar compounds (e.g., [4-(morpholin-4-yl)oxan-4-yl]methanamine derivatives) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
